molecular formula C15H8Cl2F3N3OS B15157047 3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine

3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B15157047
M. Wt: 406.2 g/mol
InChI Key: VKUYHWILHPDUPJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a chlorophenylsulfanyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the pyridine ring. Key reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(5-{[(4-bromophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine

Uniqueness

The unique combination of the trifluoromethyl group, chlorophenylsulfanyl group, and oxadiazole moiety in 3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine distinguishes it from similar compounds. This structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H8Cl2F3N3OS

Molecular Weight

406.2 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H8Cl2F3N3OS/c16-9-1-3-10(4-2-9)25-7-12-22-14(23-24-12)13-11(17)5-8(6-21-13)15(18,19)20/h1-6H,7H2

InChI Key

VKUYHWILHPDUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=NC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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